An In-depth Technical Guide to the Chemical Properties of 11-Chlorodibenzo[b,f]oxazepine
An In-depth Technical Guide to the Chemical Properties of 11-Chlorodibenzo[b,f]oxazepine
An In-depth Technical Guide to the Chemical Properties of 11-Chlorodibenzo[b,f][1][2]oxazepine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 11-Chlorodibenzo[b,f][1][2]oxazepine is limited. This guide provides a comprehensive overview based on available information for the title compound and its structurally related analogues, including its thiazepine counterpart and potential precursors.
Core Chemical Properties
11-Chlorodibenzo[b,f][1][2]oxazepine is a heterocyclic compound belonging to the dibenzo[b,f][1][2]oxazepine class. This core structure is of significant interest in medicinal chemistry due to its prevalence in psychoactive compounds. The introduction of a chlorine atom at the 11-position is anticipated to modulate its chemical reactivity and biological activity.
Table 1: Core Chemical Properties of 11-Chlorodibenzo[b,f][1][2]oxazepine
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClNO | [3] |
| Molecular Weight | 229.66 g/mol | [3] |
| CAS Number | 62469-61-8 | [3] |
| Synonyms | 6-chlorobenzo[b][1][2]benzoxazepine, 11-chloro-dibenzo[b,f][1][2]oxazepine | [3] |
Table 2: Comparative Physicochemical Properties of Analogous Compounds
To estimate the physicochemical properties of 11-Chlorodibenzo[b,f][1][2]oxazepine, data from its thiazepine analogue (11-Chlorodibenzo[b,f][1][2]thiazepine) and a likely precursor (2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one) are presented below.
| Property | 11-Chlorodibenzo[b,f][1][2]thiazepine | 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one |
| Melting Point | 110-111 °C[4] | 242-244 °C[5] |
| Boiling Point | 384.6 °C at 760 mmHg[4] | 320.8 ± 41.0 °C (Predicted)[5] |
| Density | 1.329 g/cm³[4] | 1.369 ± 0.06 g/cm³ (Predicted)[5] |
| Solubility | Soluble in Methanol[6] | Sparingly soluble in DMSO (with heating), slightly soluble in Methanol[5] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The proposed synthesis of 11-Chlorodibenzo[b,f][1][2]oxazepine would likely proceed via the chlorination of dibenzo[b,f][1][2]oxazepin-11(10H)-one.
Caption: Proposed synthesis of 11-Chlorodibenzo[b,f][1][2]oxazepine.
Detailed Protocol for a Related Compound: Synthesis of 2,11-dichloro-Dibenz[b,f][1][2]oxazepine
The following protocol for a dichlorinated analogue provides a strong template for the synthesis of the title compound.
Reactants:
-
N,N-dimethylaniline
-
Trichlorophosphate (POCl₃)
-
Toluene
Procedure:
-
A 25 mL flask equipped with a stir bar is charged with 2-chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one (100 mg, 0.4 mmol), N,N-dimethylaniline (0.21 mL, 1.6 mmol), POCl₃ (114 µL, 1.14 mmol), and toluene (4 mL).
-
The resulting suspension is heated to 95°C for 2.5 hours, during which a dark brown solution forms.
-
The solvent is removed under reduced pressure.
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The residue is dissolved in a mixture of dioxane (2 mL) and aqueous 2M Na₂CO₃ (3 mL).
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The resulting solution is heated at 80°C for 50 minutes.
-
Dioxane is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 x 10 mL).
-
The combined ethyl acetate solutions are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure.
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The residue is purified by silica gel chromatography (0-30% EtOAc/hexanes) to yield the product.
Spectroscopic Data of a Related Compound
Specific spectroscopic data for 11-Chlorodibenzo[b,f][1][2]oxazepine is not available. The following table summarizes the NMR and MS data for the closely related 2,11-dichloro-Dibenz[b,f][1][2]oxazepine, which can serve as a reference for spectral interpretation.
Table 3: Spectroscopic Data for 2,11-dichloro-Dibenz[b,f][1][2]oxazepine
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.71 (d, J = 2.6 Hz, 1H), 7.47 (dd, J = 8.7, 2.5 Hz, 1H), 7.33 (dd, J = 7.5, 2.1 Hz, 1H), 7.26 (td, J = 7.5, 1.7 Hz, 1H, overlap with CHCl₃), 7.21 (td, J = 7.5, 1.7 Hz, 1H), 7.15 (dd, J = 7.6, 1.7 Hz, 1H), 7.13 (d, J = 8.7 Hz, 1H) |
| Mass Spectrometry (ESI) | Calculated for C₁₃H₈Cl₂NO [M+H]⁺: 264.00, Found: 263.87 |
Biological Activity and Signaling Pathways
Dibenzo[b,f][1][2]oxazepine derivatives are known to exhibit a range of biological activities, often acting as antagonists at neurotransmitter receptors. The thiazepine analogue of the title compound is known to interact with dopamine and serotonin receptors.[7] This suggests that 11-Chlorodibenzo[b,f][1][2]oxazepine may also exert its effects through these pathways.
General GPCR Signaling Pathway
Both dopamine and many serotonin receptors are G-protein coupled receptors (GPCRs). The binding of a ligand, such as a dibenzo[b,f][1][2]oxazepine derivative, can antagonize the receptor and modulate downstream signaling cascades.
Caption: General antagonism of a GPCR signaling pathway.
The D1-like dopamine receptors typically couple to Gαs to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi to inhibit it.[2] Similarly, serotonin receptors are linked to various G-proteins that can either activate or inhibit adenylyl cyclase or activate other pathways like phospholipase C.[1][8] By acting as an antagonist, 11-Chlorodibenzo[b,f][1][2]oxazepine would block the endogenous neurotransmitter from binding, thereby modulating these downstream effects and leading to its potential therapeutic actions.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. bangchemicals.com [bangchemicals.com]
- 4. echemi.com [echemi.com]
- 5. 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one CAS#: 3158-91-6 [m.chemicalbook.com]
- 6. allmpus.com [allmpus.com]
- 7. 11-Chlorodibenzo[b,f][1,4]thiazepine | 13745-86-3 | Benchchem [benchchem.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
